molecular formula C18H23N3O2 B1396683 Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate CAS No. 205264-33-1

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Cat. No. B1396683
M. Wt: 313.4 g/mol
InChI Key: WVMXGIDINZEYFT-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H23N3O2 . Its average mass is 313.394 Da and its monoisotopic mass is 313.179016 Da .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The Horner–Wadsworth–Emmons olefination is a commonly used method for introducing enyne side chains .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCN(CC1)c2cccc3c2ccnc3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 241.8±25.9 °C . The compound has a molar refractivity of 90.8±0.3 cm3, and it accepts 5 hydrogen bonds .

Scientific Research Applications

It’s worth noting that compounds like this are often used in the development of new drugs or other biologically active compounds. For example, a similar compound, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, is an important intermediate in many biologically active compounds such as crizotinib .

properties

IUPAC Name

tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXGIDINZEYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711438
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

CAS RN

205264-33-1
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-isoquinoline (176 mg, 1.07 mmol), piperazine-1-carboxylic acid tert-butyl ester (420 mg, 2.26 mmol) and DBU (0.25 mL, 1.61 mmol) were added into DMP (2 mL). The mixture was heated to 105-110° C. for overnight. The residue was diluted with water and extracted with ether. The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to dryness. The resulting residue was purified by column chromatography (5% to 10% ethyl acetate/hexane) to give 222 mg of the desired product 4-isoquinolin-1-yl-piperazine-1-carboxylic acid tert-butyl ester (yield: 66%).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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